molecular formula C14H10N2O4S B1420624 1-(5-Carboxy-4-methyl-1,3-thiazol-2-YL)-1H-indole-4-carboxylic acid CAS No. 1160264-33-4

1-(5-Carboxy-4-methyl-1,3-thiazol-2-YL)-1H-indole-4-carboxylic acid

Cat. No. B1420624
M. Wt: 302.31 g/mol
InChI Key: XLXVSSRATFVSCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Carboxy-4-methyl-1,3-thiazol-2-YL)-1H-indole-4-carboxylic acid, commonly referred to as 5-CMTICA, is a carboxylic acid found in a variety of plants, including wheat, rye, and barley. It has a variety of applications in the field of scientific research, including use in enzymatic synthesis, protein folding, and drug discovery.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Innovative synthesis methods have been developed for related compounds, emphasizing the role of 1H-indole carboxylic acids as core compounds in creating complex structures (Reddy et al., 2022).

  • Structural Characterization : Detailed characterization of molecular structures using techniques like IR, 1H and 13C NMR, and mass spectral data is a common approach in researching these compounds (Reddy et al., 2022).

Molecular Docking and Enzyme Inhibition

  • Molecular Docking Studies : These studies predict the binding interactions of related compounds with target proteins, like EGFR, essential for drug development (Reddy et al., 2022).

  • Enzyme Inhibition : Research includes studying the inhibitory activity of related compounds against enzymes like xanthine oxidase, which is crucial for treating conditions like gout (Song et al., 2015).

Biological Activities

  • Antimicrobial and Anticancer Potential : Compounds with similar structures have been evaluated for antimicrobial and anticancer activities, showcasing their therapeutic potential (Sharma et al., 2012).

  • Pharmacological Properties : Investigations into related thiazole compounds have revealed properties like spasmolytic effects and CNS stimulant properties (Chance et al., 1946).

properties

IUPAC Name

2-(4-carboxyindol-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S/c1-7-11(13(19)20)21-14(15-7)16-6-5-8-9(12(17)18)3-2-4-10(8)16/h2-6H,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXVSSRATFVSCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC3=C(C=CC=C32)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Carboxy-4-methyl-1,3-thiazol-2-YL)-1H-indole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Carboxy-4-methyl-1,3-thiazol-2-YL)-1H-indole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(5-Carboxy-4-methyl-1,3-thiazol-2-YL)-1H-indole-4-carboxylic acid
Reactant of Route 3
1-(5-Carboxy-4-methyl-1,3-thiazol-2-YL)-1H-indole-4-carboxylic acid
Reactant of Route 4
1-(5-Carboxy-4-methyl-1,3-thiazol-2-YL)-1H-indole-4-carboxylic acid
Reactant of Route 5
1-(5-Carboxy-4-methyl-1,3-thiazol-2-YL)-1H-indole-4-carboxylic acid
Reactant of Route 6
1-(5-Carboxy-4-methyl-1,3-thiazol-2-YL)-1H-indole-4-carboxylic acid

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